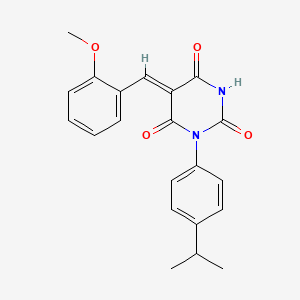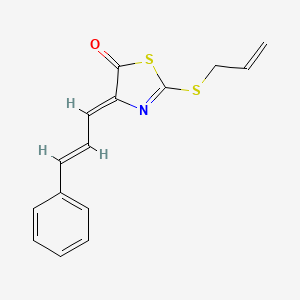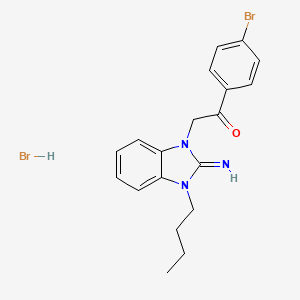
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBIT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. PBIT belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development due to their diverse biological activities.
作用機序
The mechanism of action of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and activating caspase enzymes. In viral infections, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the regulation of cellular signaling pathways. In animal studies, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth.
実験室実験の利点と制限
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, its high cost and limited availability may limit its use in certain experiments. Additionally, the potential toxicity of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its metabolites should be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, further studies are needed to elucidate the mechanism of action of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to explore its potential use in the treatment of various diseases. In agriculture, research is needed to optimize the use of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a plant growth enhancer and to investigate its potential use in sustainable agriculture practices. In material science, further research is needed to explore the potential use of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the development of organic electronic devices and other advanced materials.
In conclusion, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. Further research is needed to explore its potential uses and to optimize its properties for various applications.
合成法
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 4-isopropylbenzaldehyde and 2-methoxybenzaldehyde with barbituric acid in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization to yield the final product. The synthesis of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to achieve high yields and purity, making it a viable candidate for further research.
科学的研究の応用
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. In medicine, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to enhance plant growth and protect against fungal infections. In material science, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13(2)14-8-10-16(11-9-14)23-20(25)17(19(24)22-21(23)26)12-15-6-4-5-7-18(15)27-3/h4-13H,1-3H3,(H,22,24,26)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCKUCZBZRUBC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)

![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![[1-(2,4-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B5134344.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide hydrochloride](/img/structure/B5134352.png)
![N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5134355.png)
![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)

